molecular formula C24H29NO11 B1219282 Desacetylcolchicine d-tartrate CAS No. 49720-72-1

Desacetylcolchicine d-tartrate

Cat. No. B1219282
CAS RN: 49720-72-1
M. Wt: 507.5 g/mol
InChI Key: JLRWNBXMQCGSEJ-APBURCQWSA-N
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Description

  • Introduction to Desacetylcolchicine d-tartrate Desacetylcolchicine d-tartrate, also known as trimethylcolchicinic acid methyl ether d-tartrate, is a derivative of colchicine. It has been studied in various contexts, including its biological effects and chemical properties (Brun & Press, 1954).

  • Synthesis Analysis

    • The synthesis of Desacetylcolchicine d-tartrate and related compounds often involves complex chemical processes including the use of high-performance liquid chromatography (Ko, Li, & Koda, 1990).
    • Different synthetic routes have been explored for colchicine derivatives, including biaryl oxidative and reductive coupling, and cyclopropanation–ring expansion reactions (Sitnikov & Fedorov, 2013).
  • Molecular Structure Analysis

    • The molecular structure of Desacetylcolchicine d-tartrate involves a complex arrangement of atoms and functional groups. This includes a tartrate group attached to the desacetylcolchicine molecule.
    • The structure of such compounds is often elucidated using techniques like NMR spectroscopy and X-ray diffraction (Williams et al., 1985).
  • Chemical Reactions and Properties

    • Colchicine derivatives, including Desacetylcolchicine d-tartrate, participate in various chemical reactions, contributing to their biological activity. These reactions often involve interaction with tubulin and affecting microtubule formation (Muzaffar, Brossi, & Hamel, 1990).
  • Physical Properties Analysis

    • The physical properties of Desacetylcolchicine d-tartrate include solubility in various solvents, crystalline structure, and stability under different conditions. These properties are crucial for its handling and application in various research and development contexts.
  • Chemical Properties Analysis

    • The chemical properties of Desacetylcolchicine d-tartrate include its reactivity with other chemical compounds, its stability, and its potential to undergo various chemical transformations. Understanding these properties is essential for its safe and effective use in different applications.

Scientific Research Applications

1. Experimental Analysis on Guinea Pig Epidermis

In 1954, experiments conducted on the epidermis of guinea pig nipples (the "nipple-test") assessed the efficacy of desacetylcolchicine d-tartrate. Results indicated that its dose tolerance ratio was not superior to that of colchicine. This finding was contrary to previous studies in mice with Sarcoma 37. Additionally, the toxicity in mice was higher than in other studies (Brun & Press, 1954).

2. Pharmacokinetic Characterization

A 1990 study developed a high-performance liquid chromatographic method for the determination of N-desacetylcolchicine in serum or urine. This method aimed to characterize the pharmacokinetic behavior of N-desacetylcolchicine, demonstrating its potential in clinical trials for cancer patients (Ko, Li, & Koda, 1990).

3. Cholinesterase Inhibitor Research

Although not directly related to desacetylcolchicine d-tartrate, research on rivastigmine tartrate, a cholinesterase inhibitor, has shown improvements in language, cognition, and global functioning in Alzheimer's patients. This study provides insights into the potential effects of tartrate-based compounds on neurological conditions (Chez et al., 2004).

4. Anticancer Effects and Mechanism Study

In 2012, research on desacetyluvaricin explored its anticancer effects on hepatocellular carcinoma (HCC) in vitro. The study showed that desacetyluvaricin suppresses proliferation, promotes apoptosis, and reduces expression of NF-κB protein in hepatocarcinoma cell lines. This indicates desacetyluvaricin's potential as an effective anticancer agent for HCC, providing insights into the potential therapeutic applications of desacetylcolchicine derivatives (Yu et al., 2012).

5. Metabolite Activity in Cefotaxime

A study on the desacetyl metabolite of cefotaxime (HR756) compared its in vitro activity against various bacterial isolates to cefotaxime and other cephalosporins. This research shows the significance of desacetyl metabolites in antibiotic efficacy and their potential clinical implications, highlighting the relevance of studying desacetyl derivatives like desacetylcolchicine d-tartrate (Wise et al., 1980).

Safety And Hazards


  • Toxicity : Desacetylcolchicine d-tartrate exhibits toxicity similar to colchicine. Caution is necessary during handling and administration.

  • Biological Effects : It interferes with cell division, which can be both beneficial (anticancer) and harmful (toxic to normal cells).

  • Safety Measures : Proper protective equipment and handling protocols are essential.


Future Directions

Researchers continue to explore Desacetylcolchicine d-tartrate’s potential applications, including:



  • Anticancer Therapies : Investigating its efficacy against specific cancer types.

  • Drug Delivery Systems : Developing formulations for targeted delivery.

  • Structure-Activity Relationships : Understanding how modifications impact its biological activity.


1: PubChem Compound Summary: Desacetylcolchicine d-tartrate
2: Chemodex: Desacetylcolchicine d-tartrate
3: Smolecule: Desacetylcolchicine d-tartrate


properties

IUPAC Name

(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRWNBXMQCGSEJ-APBURCQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197994
Record name Desacetylcolchicine d-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desacetylcolchicine d-tartrate

CAS RN

49720-72-1
Record name Desacetylcolchicine d-tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TMCA
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Desacetylcolchicine d-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DEACETYLCOLCHICINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SS Sandhu, MD Waters - … of Environmental Science & Health Part …, 1980 - Taylor & Francis
… Colcemid Allocolchicine Colchiceinamide Desacetylaminocolchicine Trimethylcolchicinic acid methyl ester Trimethylcolchicinic acid ethyl ester Desacetylcolchicine d-tartrate N-…
Number of citations: 21 www.tandfonline.com
B Zhou, X Yu, C Zhuang, P Villalta, Y Lin, J Lu… - …, 2016 - Wiley Online Library
Chalcone is a simple and potentially privileged structure in medicinal chemistry with a diverse repertoire of biological activities, among which cytotoxicity is of particular interest. The …
B Zhou - 2016 - search.proquest.com
Chalcone is an important family of plant-derived compounds. For decades it has attracted great research interest in the field of medicinal chemistry, partly due to its rich natural source, …
Number of citations: 2 search.proquest.com
R Brun, J Press - Experientia, 1954 - Springer
(1) Experiments made on the epidermis of the guinea pig's nipple (“nipple-test”) have shown that desacetylcolchicine d-tartrate (trimethylcolchicinic acid methyl ether d-tartrate) does not …
Number of citations: 2 link.springer.com

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